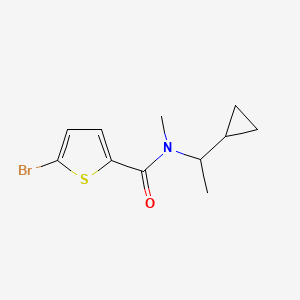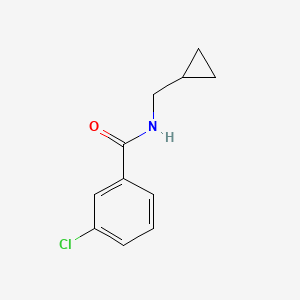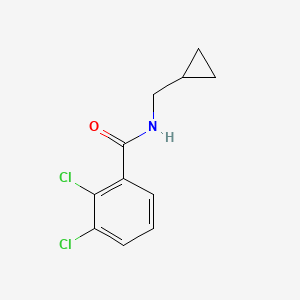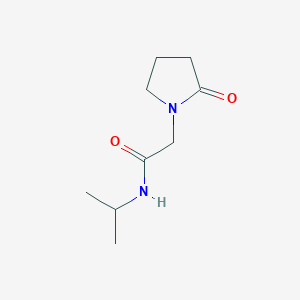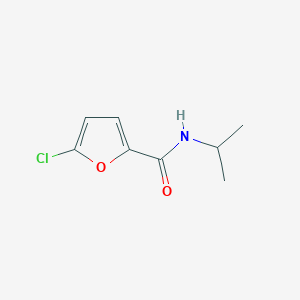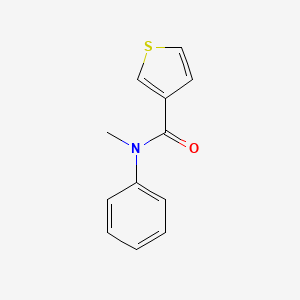
N-methyl-N-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenylthiophene-3-carboxamide (MPTC) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. MPTC is a heterocyclic compound that belongs to the thiophene family, and it is known to have a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide is not yet fully understood. However, studies have shown that N-methyl-N-phenylthiophene-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, N-methyl-N-phenylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have antitumor properties.
Biochemical and Physiological Effects:
N-methyl-N-phenylthiophene-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-methyl-N-phenylthiophene-3-carboxamide has potent anti-inflammatory properties, which may be attributed to its ability to inhibit COX-2 and LOX enzymes. Additionally, N-methyl-N-phenylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-methyl-N-phenylthiophene-3-carboxamide is its ability to inhibit COX-2 and LOX enzymes, making it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of N-methyl-N-phenylthiophene-3-carboxamide is its low solubility in water, which may limit its application in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-phenylthiophene-3-carboxamide. One of the significant areas of research is the development of new drugs based on the structure of N-methyl-N-phenylthiophene-3-carboxamide. Additionally, further studies are needed to understand the mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide fully. Furthermore, studies are needed to investigate the potential application of N-methyl-N-phenylthiophene-3-carboxamide in other fields, such as agriculture and material science.
Conclusion:
In conclusion, N-methyl-N-phenylthiophene-3-carboxamide is a promising candidate for drug development due to its potent anti-inflammatory and anti-cancer properties. The synthesis of N-methyl-N-phenylthiophene-3-carboxamide can be achieved through various methods, and its mechanism of action is still under investigation. Further studies are needed to understand the full potential of N-methyl-N-phenylthiophene-3-carboxamide and its application in various fields.
Synthesemethoden
N-methyl-N-phenylthiophene-3-carboxamide can be synthesized through various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an arylboronic acid with a halogenated thiophene derivative. Another method involves the reaction of N-methyl-N-phenylthiourea with 3-bromothiophene-2-carboxylic acid. Both methods have shown to be efficient in producing high yields of N-methyl-N-phenylthiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-phenylthiophene-3-carboxamide has been studied extensively in scientific research due to its potential application in various fields. One of the significant applications of N-methyl-N-phenylthiophene-3-carboxamide is in drug development. N-methyl-N-phenylthiophene-3-carboxamide has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-methyl-N-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUQVPTPIFSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)
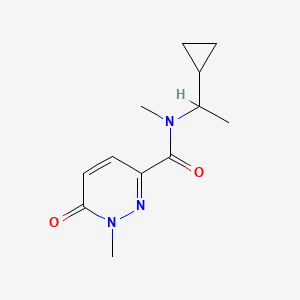
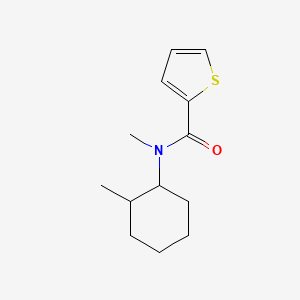
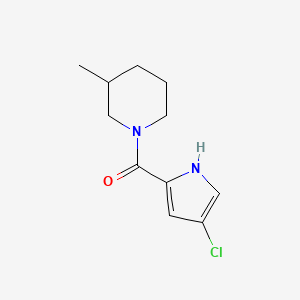
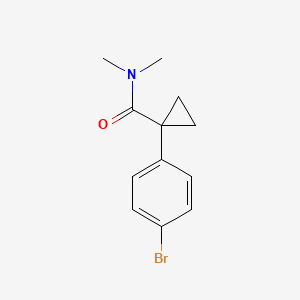
![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
